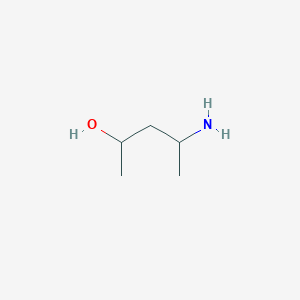

4-Aminopentan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-aminopentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-4(6)3-5(2)7/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFVYTOTESLFBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50498877 | |

| Record name | 4-Aminopentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13325-12-7 | |

| Record name | 4-Aminopentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminopentan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Aminopentan-2-ol, a versatile amino alcohol with applications in organic synthesis and as a potential building block in medicinal chemistry. Due to a notable lack of experimentally determined data in publicly accessible literature, this guide primarily presents computed and predicted values from reliable chemical databases. This document also outlines standard experimental protocols for the determination of these key properties, offering a framework for laboratory investigation.

Core Physicochemical Data

The quantitative data for this compound are summarized in the table below. It is critical to note that the majority of these values are computationally derived and should be used as estimations pending experimental verification.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 13325-12-7 | [1][2] |

| Molecular Formula | C5H13NO | [1] |

| Molecular Weight | 103.16 g/mol | [1][2] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Density | No data available | |

| Solubility | No data available | |

| pKa (Predicted) | Not available | |

| logP (XLogP3-AA) | -0.2 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 103.099714038 Da | [1] |

| Monoisotopic Mass | 103.099714038 Da | [1] |

| Topological Polar Surface Area | 46.3 Ų | [1] |

Experimental Protocols

Determination of Melting Point

The melting point is a fundamental property for assessing the purity of a solid compound. For compounds that may be solid at room temperature or for their solid derivatives, the capillary method is standard.

-

Apparatus : Melting point apparatus, capillary tubes, thermometer.

-

Procedure :

-

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating block or oil bath of a melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow range typically indicates a high degree of purity.

-

Determination of Boiling Point

For a liquid compound such as this compound, the boiling point is a key identifier. The distillation method is suitable for determining this property for a sufficient quantity of the substance.

-

Apparatus : Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure :

-

The liquid sample is placed in the distillation flask with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

The temperature at which the vapor temperature remains constant during the distillation of the bulk of the liquid is recorded as the boiling point.

-

Determination of Density

The density of a liquid can be determined using a pycnometer or a hydrometer for a quick measurement, or more accurately by weighing a precise volume.

-

Apparatus : Pycnometer (specific gravity bottle) or graduated cylinder and analytical balance.

-

Procedure (using a pycnometer) :

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped, and the excess liquid is wiped off.

-

The filled pycnometer is weighed to determine the mass of the liquid.

-

The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., distilled water).

-

The density is calculated by dividing the mass of the sample by its volume.

-

Determination of Solubility

Solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of a solvent at a specific temperature.

-

Apparatus : Test tubes, balance, thermometer, vortex mixer or shaker bath.

-

Procedure :

-

A known volume of the solvent (e.g., water, ethanol) is placed in a series of test tubes maintained at a constant temperature.

-

Increasingly larger, precisely weighed amounts of the solute (this compound) are added to the test tubes.

-

The mixtures are agitated until saturation is reached, which is identified by the presence of undissolved solute.

-

The concentration of the saturated solution is then determined, often by a suitable analytical method like spectroscopy or chromatography, to establish the solubility.

-

Determination of pKa

The pKa value indicates the strength of an acid or base. For an amino alcohol, both the amino group (basic) and the hydroxyl group (weakly acidic) can have pKa values. Potentiometric titration is a common method for determination.

-

Apparatus : pH meter, buret, beaker, magnetic stirrer.

-

Procedure :

-

A known concentration of the sample is dissolved in water.

-

A standard solution of a strong acid (e.g., HCl) is slowly added from a buret while the pH of the solution is continuously monitored with a pH meter.

-

The pH is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is crucial in drug development. The shake-flask method is the traditional approach.

-

Apparatus : Separatory funnel, analytical balance, UV-Vis spectrophotometer or HPLC.

-

Procedure :

-

A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

-

The mixture is placed in a separatory funnel and shaken vigorously to allow for partitioning of the compound between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive determination of the physicochemical properties of a chemical compound like this compound.

References

4-Aminopentan-2-ol CAS number and safety information

An In-depth Technical Guide to 4-Aminopentan-2-ol: CAS Number and Safety Information

This technical guide provides comprehensive information on the chemical properties and safety profile of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identification

This compound is an organic compound classified as an amino alcohol.[1] It features a five-carbon chain with an amine group at the fourth position and a hydroxyl group at the second position.[2] This bifunctional nature makes it a versatile building block in organic and medicinal chemistry.[2]

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 13325-12-7 | [1][2][3][4][5] |

| Molecular Formula | C5H13NO | [1][4] |

| Molecular Weight | 103.16 g/mol | [1][2] |

| SMILES | CC(CC(C)O)N | [1][3][4] |

| InChI Key | RTFVYTOTESLFBG-UHFFFAOYSA-N | [1][2] |

GHS Hazard and Safety Information

This compound is classified as a hazardous substance. It is a combustible liquid that causes severe skin burns and eye damage, and may cause respiratory irritation.[1][3] Some data also indicates it may be harmful if swallowed.[3]

GHS Classification Summary

| Hazard Class | Hazard Category | GHS Hazard Statement | Pictogram | Signal Word | Reference |

| Flammable Liquids | Category 4 | H227: Combustible liquid | No Pictogram required | Warning | [1][3] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Corrosive | Danger | [1][3] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Irritant | Warning | [3] |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation | Irritant | Warning | [1][3] |

Precautionary Statements

Safe handling and emergency response procedures are guided by the following precautionary statements.

| Type | Code | Statement | Reference |

| Prevention | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [6] |

| P264 | Wash skin thoroughly after handling. | [6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6] | |

| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [6] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [6] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P310 | Immediately call a POISON CENTER or doctor. | [6][7] | |

| P363 | Wash contaminated clothing before reuse. | [6] | |

| P370+P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. | [7] | |

| Storage | P403+P235 | Store in a well-ventilated place. Keep cool. | [6] |

| P405 | Store locked up. | [6] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [6][7] |

Safety and Handling Protocols

While specific experimental toxicology data such as LD50 values are not detailed in the provided search results, the following protocols for safe handling, storage, and first aid are derived from safety data sheets.

Handling Procedures

-

Ventilation : Use only in a well-ventilated area or under a chemical fume hood.[8][9] Avoid breathing vapors or mists.[7]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear splash-proof goggles or a face shield.[8] Eyewash stations should be readily available.[6][10]

-

Skin Protection : Wear suitable protective gloves (e.g., Solvex, neoprene, butyl) and protective clothing to prevent skin contact.[8]

-

Respiratory Protection : If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA-approved respirator.[8][10]

-

-

General Hygiene : Wash hands thoroughly after handling.[6][8] Do not eat, drink, or smoke when using this product.[10]

Storage Procedures

-

Conditions : Store in a cool, dry, and well-ventilated place.[6][8] Keep containers tightly closed.[7][9]

-

Incompatibilities : Keep away from heat, sparks, and open flames.[7] Store away from strong oxidizing agents.[9]

First Aid Experimental Protocols

In the event of exposure, follow these procedures immediately.

-

Eye Contact :

-

Skin Contact :

-

Inhalation :

-

Ingestion :

Visualization of Safety Information

The following diagram illustrates the logical flow from chemical identification to the necessary safety and response actions.

Caption: Logical workflow from chemical identity to hazard-based safety measures.

References

- 1. Buy this compound | 13325-12-7 [smolecule.com]

- 2. This compound | 13325-12-7 | Benchchem [benchchem.com]

- 3. 4-Amino-2-pentanol | C5H13NO | CID 12452686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 13325-12-7 | Buy Now [molport.com]

- 5. 13325-12-7|this compound|BLD Pharm [bldpharm.com]

- 6. aksci.com [aksci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. media.hiscoinc.com [media.hiscoinc.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Spectroscopic Profile of 4-Aminopentan-2-ol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amino alcohol, 4-Aminopentan-2-ol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide also outlines the experimental protocols for acquiring such data, ensuring reproducibility and accuracy in laboratory settings.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound. The data is presented for specific stereoisomers where available, highlighting the nuanced differences in their spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, which contains two chiral centers, NMR is crucial for differentiating between its diastereomers (erythro and threo forms).

¹³C NMR Data for this compound (erythro-isomer)

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1 | 23.9 |

| C2 | 66.8 |

| C3 | 45.1 |

| C4 | 48.0 |

| C5 | 25.1 |

| Solvent: Chloroform-d |

¹H NMR Data for this compound (Diastereomeric Mixture)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of O-H and N-H stretching vibrations.

Vapor Phase IR Data for (2R,4S)-4-Aminopentan-2-ol

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 (broad) | O-H and N-H stretching |

| ~2960-2850 | C-H stretching (alkane) |

| ~1600 | N-H bending |

| ~1100 | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical method.

GC-MS Data for (2R,4S)-4-Aminopentan-2-ol

| m/z | Interpretation |

| 103 | Molecular Ion [M]⁺ |

| 88 | [M - CH₃]⁺ |

| 58 | [CH₃CH=NH₂]⁺ (from cleavage adjacent to the amino group) |

| 45 | [CH₃CH=OH]⁺ (from cleavage adjacent to the hydroxyl group) |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

The ¹³C NMR data for the erythro-isomer of this compound was reported by G. Bartoli, C. Cimarelli, and G. Palmieri in the Journal of the Chemical Society, Perkin Transactions 1 in 1994.[1]

Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), at a concentration suitable for obtaining a good signal-to-noise ratio.

Instrumentation: A high-field NMR spectrometer is used.

Data Acquisition:

-

¹³C NMR: A standard proton-decoupled ¹³C NMR experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹H NMR: A standard ¹H NMR spectrum is acquired. Important parameters include the spectral width, number of data points, and a calibrated 90° pulse.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, for vapor phase IR, the sample is volatilized in a gas cell.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample holder (or the gas cell) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is the instrument of choice for volatile compounds like this compound.

Sample Introduction and Separation:

-

A dilute solution of the sample in a volatile solvent is injected into the GC.

-

The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs based on their boiling points and interactions with the stationary phase.

Ionization and Mass Analysis:

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

The molecules are ionized, typically by electron impact (EI).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Stereoisomers and Chirality of 4-Aminopentan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopentan-2-ol, a chiral amino alcohol, possesses two stereogenic centers, giving rise to four distinct stereoisomers. The specific spatial arrangement of the amino and hydroxyl groups in these isomers plays a crucial role in their chemical and biological properties, making stereochemical control paramount in their application, particularly in drug development and asymmetric synthesis. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, and characterization. Detailed experimental protocols for key methodologies are presented, alongside a summary of available quantitative data and visualizations of stereochemical relationships and experimental workflows.

Introduction to the Stereochemistry of this compound

This compound has the chemical formula C5H13NO and a molecular weight of 103.16 g/mol .[1][2] Its structure contains two chiral centers at the C2 and C4 positions, which results in the existence of four possible stereoisomers.[1] These stereoisomers can be grouped into two pairs of enantiomers: (2R,4R)- and (2S,4S)-4-aminopentan-2-ol (the erythro isomers), and (2R,4S)- and (2S,4R)-4-aminopentan-2-ol (the threo isomers). The differing three-dimensional arrangements of the functional groups in these isomers lead to distinct physical, chemical, and pharmacological properties. Consequently, the stereoselective synthesis or efficient separation of the individual stereoisomers is of significant interest for applications in medicinal chemistry and as chiral building blocks in organic synthesis.[1]

Physicochemical Properties of Stereoisomers

| Property | (2S,4S)-4-Aminopentan-2-ol | Other Stereoisomers | Reference |

| Molecular Formula | C5H13NO | C5H13NO | [1][2] |

| Molecular Weight | 103.16 g/mol | 103.16 g/mol | [1][2] |

| Boiling Point | 179.15 ± 13.00 °C (predicted) | Not available | |

| Density | 0.913 ± 0.06 g/cm³ (predicted) | Not available | |

| Specific Rotation | Not available | Not available | |

| Melting Point | Not available | Not available |

Synthesis and Separation of Stereoisomers

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: stereoselective synthesis or resolution of a racemic mixture.

Stereoselective Synthesis

A common approach to the stereoselective synthesis of this compound involves the reduction of the corresponding ketone, 4-aminopentan-2-one.[1] The use of chiral reducing agents or catalysts can favor the formation of specific stereoisomers.

Experimental Protocol: Stereoselective Reduction of 4-Aminopentan-2-one

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopentan-2-one (1 equivalent) in a suitable anhydrous solvent (e.g., methanol, ethanol, or THF).

-

Chiral Catalyst/Reagent: Introduce a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand, or a stoichiometric amount of a chiral reducing agent like a chiral borane.

-

Reduction: For catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir at a controlled temperature until the reaction is complete (monitored by TLC or GC). For reduction with a chiral hydride reagent, add the reagent dropwise at a low temperature (e.g., -78 °C) and allow the reaction to warm to room temperature.

-

Workup: Quench the reaction carefully (e.g., with water or a dilute acid). Extract the product into an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired stereoisomer of this compound.

Resolution of Racemic Mixtures

Resolution of a racemic mixture of this compound is a widely used method for obtaining the pure enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.[1]

Experimental Protocol: Diastereomeric Salt Resolution using L-(+)-Tartaric Acid

-

Salt Formation: Dissolve the racemic mixture of this compound in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the tartaric acid solution to the amino alcohol solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and add a base (e.g., NaOH or K2CO3) to deprotonate the amine and liberate the free amino alcohol.

-

Extraction and Purification: Extract the enantiomerically enriched this compound with an organic solvent. Dry the organic layer and remove the solvent under reduced pressure to obtain the purified enantiomer.

-

Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by measuring the specific rotation.

Analytical Characterization

The individual stereoisomers of this compound are characterized using a combination of spectroscopic and chromatographic techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful tool for both the analytical separation and quantification of the enantiomeric purity of this compound stereoisomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of amino alcohols.[3]

Experimental Protocol: Chiral HPLC Analysis

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio should be optimized for the best separation. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) or a refractive index detector.

-

Temperature: Ambient or controlled temperature (e.g., 25 °C).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data for erythro-4-Aminopentan-2-ol [4]

| Carbon Atom | Chemical Shift (ppm) |

| C1 | ~24 |

| C2 | ~67 |

| C3 | ~40 |

| C4 | ~49 |

| C5 | ~24 |

Note: This data is based on a reported spectrum and may vary depending on the solvent and other experimental conditions.

Conclusion

The stereoisomers of this compound represent a valuable class of chiral building blocks with significant potential in drug discovery and development. The ability to synthesize or separate the individual stereoisomers in high purity is critical for elucidating their specific biological activities and for the development of stereochemically pure active pharmaceutical ingredients. This guide has provided an overview of the key aspects of the stereochemistry of this compound, including detailed experimental protocols for their preparation and analysis. Further research to fully characterize the physicochemical and biological properties of all four stereoisomers is warranted and will undoubtedly open up new avenues for their application.

References

Synthesis of 4-Aminopentan-2-ol from 4-aminopentan-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-aminopentan-2-ol from its ketone precursor, 4-aminopentan-2-one. The reduction of the carbonyl group in 4-aminopentan-2-one is the core transformation in this synthesis, which can be achieved through various methods, primarily catalytic hydrogenation and hydride reduction. This document details the common synthetic routes, provides representative experimental protocols, and discusses the critical aspect of stereoselectivity in producing the desired stereoisomers of the final product.

Core Synthesis Pathways

The conversion of 4-aminopentan-2-one to this compound is a reduction reaction. The choice of reducing agent and reaction conditions can influence the yield, purity, and stereochemical outcome of the synthesis. The two most prevalent methods employed for this transformation are:

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. It is a widely used industrial process known for its high efficiency and atom economy.[1]

-

Hydride Reduction: This approach utilizes metal hydride reagents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), to deliver a hydride ion to the carbonyl carbon.[1] Sodium borohydride is a milder and more selective reagent compared to the highly reactive lithium aluminum hydride.

Due to the presence of two chiral centers in this compound, controlling the stereochemistry of the product is often a crucial consideration, particularly in pharmaceutical applications. Stereoselective synthesis aims to produce a single, desired stereoisomer. This can be achieved through the use of chiral catalysts in hydrogenation or by employing chiral auxiliaries.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key synthetic routes. It is important to note that these protocols are representative and may require optimization for specific laboratory conditions and desired outcomes.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of ketones. Common catalysts include palladium on carbon (Pd/C) and Raney Nickel.[1] The reaction is typically carried out under a pressurized atmosphere of hydrogen.

Representative Experimental Protocol for Catalytic Hydrogenation:

-

Materials:

-

4-aminopentan-2-one

-

Methanol (or other suitable solvent)

-

10% Palladium on Carbon (Pd/C) or Raney Nickel

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Pressurized hydrogenation reactor

-

-

Procedure:

-

In a suitable high-pressure reactor, a solution of 4-aminopentan-2-one (1.0 eq) in methanol is prepared.

-

The catalyst (typically 5-10 mol% of Pd/C or a slurry of Raney Nickel) is carefully added to the solution under an inert atmosphere.

-

The reactor is sealed and purged several times with an inert gas to remove any oxygen.

-

The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature to 50 °C) for a specified time (e.g., 4-24 hours).

-

Reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reactor is carefully depressurized, and the hydrogen atmosphere is replaced with an inert gas.

-

The catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation.

-

Method 2: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a versatile and selective reducing agent for ketones. The reaction is typically performed in a protic solvent like methanol or ethanol at or below room temperature.

Representative Experimental Protocol for Sodium Borohydride Reduction:

-

Materials:

-

4-aminopentan-2-one

-

Methanol or Ethanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

-

Procedure:

-

A solution of 4-aminopentan-2-one (1.0 eq) is prepared in methanol or ethanol and cooled in an ice bath to 0 °C.

-

Sodium borohydride (typically 1.0-1.5 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for a period (e.g., 1-2 hours) and then allowed to warm to room temperature.

-

The progress of the reaction is monitored by TLC.

-

Once the reaction is complete, it is carefully quenched by the slow addition of deionized water.

-

The bulk of the organic solvent is removed under reduced pressure.

-

The aqueous residue is extracted several times with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound.

-

The crude product can be purified by vacuum distillation.

-

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that these are representative values and actual results may vary depending on the specific experimental conditions.

| Parameter | Catalytic Hydrogenation | Sodium Borohydride Reduction |

| Reducing Agent | H₂ gas with catalyst (e.g., Pd/C, Raney Ni) | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol, Ethanol | Methanol, Ethanol |

| Temperature | Room Temperature to 50 °C | 0 °C to Room Temperature |

| Reaction Time | 4 - 24 hours | 1 - 4 hours |

| Typical Yield | > 90% | 85 - 95% |

| Purity | High, often requires minimal purification | Generally high, purification by distillation is common |

Stereoselective Synthesis

As this compound possesses two stereocenters, four possible stereoisomers can be formed. For many applications, particularly in the pharmaceutical industry, the synthesis of a single stereoisomer is crucial. This can be achieved through stereoselective reduction of the prochiral ketone, 4-aminopentan-2-one.

One common approach is the use of chiral catalysts in hydrogenation. For example, rhodium or ruthenium complexes with chiral ligands can be employed to achieve high enantioselectivity in the reduction of ketones.

Another strategy involves the diastereoselective reduction of a chiral intermediate. This can be accomplished by using a chiral auxiliary that directs the hydride attack from a specific face of the carbonyl group.

Mandatory Visualizations

Chemical Reaction Pathway

Caption: General reaction scheme for the reduction of 4-aminopentan-2-one.

Experimental Workflow for Sodium Borohydride Reduction

References

The Versatile Chiral Synthon: An In-depth Technical Guide to the Potential Applications of 4-Aminopentan-2-ol in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the multifaceted potential of 4-aminopentan-2-ol as a valuable chiral building block in modern organic chemistry. Possessing two stereocenters, this bifunctional amino alcohol offers a unique scaffold for the synthesis of complex, high-value molecules, particularly in the realms of asymmetric catalysis and heterocyclic chemistry. This document provides a comprehensive overview of its potential applications, supported by representative experimental protocols and quantitative data derived from analogous systems, offering a roadmap for its utilization in research and development.

Core Applications of this compound

This compound's utility in organic synthesis is primarily centered around three key areas: its role as a chiral building block, its use in the synthesis of important heterocyclic scaffolds, and its potential as a precursor for chiral ligands in asymmetric catalysis.

Chiral Building Block in Asymmetric Synthesis

The presence of both an amino and a hydroxyl group at stereogenic centers makes this compound an excellent starting material for the enantioselective synthesis of optically active molecules.[1] These molecules often serve as crucial intermediates in the preparation of biologically active compounds.[1] The distinct functionalities allow for sequential or selective reactions, enabling the construction of intricate molecular frameworks with a high degree of stereochemical control.[1]

Synthesis of Heterocyclic Compounds

Amino alcohols are pivotal in the synthesis of a wide array of heterocyclic compounds. This compound is a suitable precursor for the synthesis of substituted piperidines and tetrahydropyridines, which are common motifs in many pharmaceuticals.[2][3] The synthesis of these heterocycles can be achieved through various methods, including multicomponent reactions that offer high atom economy and efficiency.[4][5][6][7]

Precursor for Chiral Ligands and Catalysts

A significant application of chiral amino alcohols lies in the field of asymmetric catalysis.[1] The nitrogen and oxygen atoms of this compound can coordinate with a metal center, creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations.[1][8][9] Ligands derived from amino alcohols have been successfully employed in reactions such as asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions.[8][9][10]

Quantitative Data Presentation

While specific quantitative data for reactions utilizing this compound is not extensively available in the literature, the following tables present representative data from analogous systems where similar chiral amino alcohols have been employed as chiral auxiliaries or ligands. This data serves as a benchmark for the expected performance of this compound derivatives in similar transformations.

Table 1: Asymmetric Borane Reduction of Ketones using Chiral Amino Alcohol Ligands

| Entry | Chiral Amino Alcohol Ligand | Ketone Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (1S,2R)-2-Amino-1,2-diphenylethanol | Acetophenone | 95 | 97 |

| 2 | (S)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | Propiophenone | 92 | 98 |

| 3 | (1R,2S)-Norephedrine | 1-Tetralone | 88 | 95 |

| 4 | (S)-Alaninol | 2-Chloroacetophenone | 90 | 94 |

Data is illustrative and based on typical results for chiral amino alcohol-mediated reductions.

Table 2: Enantioselective Henry (Nitroaldol) Reaction Catalyzed by a Copper(II)-Chiral Amino Alcohol Complex

| Entry | Aldehyde Substrate | Nitroalkane | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | Nitromethane | 85 | 76 |

| 2 | Cyclohexanecarboxaldehyde | Nitromethane | 92 | 67 |

| 3 | Isovaleraldehyde | Nitromethane | 97 | 65 |

| 4 | 3-Phenylpropanal | Nitroethane | 88 | 58 |

Data is illustrative and based on typical results for Cu(II)-catalyzed asymmetric Henry reactions with chiral amino alcohol-derived ligands.[9]

Experimental Protocols

The following are detailed, representative methodologies for key experiments where this compound or its derivatives could be employed.

General Procedure for the Synthesis of a Chiral Oxazolidinone Auxiliary

Chiral oxazolidinones are versatile auxiliaries in asymmetric synthesis. A derivative of this compound could be prepared following a similar procedure.

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add triethylamine (3.0 eq).

-

Add disuccinimidyl carbonate (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 12 hours at 23 °C.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired oxazolidinone.

Representative Protocol for Asymmetric Aldol Reaction using a Chiral Oxazolidinone Auxiliary

Procedure:

-

Dissolve the N-acylated oxazolidinone (derived from this compound) (1.0 eq) in dry THF and cool to -78 °C.

-

Add di-n-butylboryl triflate (1.1 eq) and triethylamine (1.2 eq) and stir for 30 minutes.

-

Allow the reaction to warm to 0 °C and stir for 1 hour to form the boron enolate.

-

Cool the reaction mixture back to -78 °C and add the aldehyde (1.2 eq).

-

Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 3 hours.

-

Quench the reaction with a pH 7 buffer and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash chromatography to yield the aldol adduct.

Synthesis of 2,6-Disubstituted Piperidines via Intramolecular Cyclization

Procedure:

-

Prepare the N-tert-butanesulfinyl amino ketone derivative from the corresponding protected this compound.

-

Dissolve the N-tert-butanesulfinyl amino ketone (1.0 eq) in a suitable solvent such as methanol.

-

Add an acidic catalyst (e.g., HCl in methanol) to effect desulfinylation and promote imine formation.

-

Add a reducing agent, such as sodium cyanoborohydride (1.5 eq), to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, concentrate, and purify by column chromatography to obtain the 2,6-disubstituted piperidine.[11]

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for the application of this compound in organic synthesis.

Caption: Experimental workflow for asymmetric catalysis using a this compound derived ligand.

Caption: Generalized catalytic cycle for a metal-catalyzed asymmetric reaction.

Caption: Decision-making workflow for employing this compound in asymmetric synthesis.

Conclusion

This compound emerges as a promising and versatile chiral synthon with significant potential across various domains of organic chemistry. Its bifunctional nature, coupled with the presence of two stereocenters, makes it an attractive candidate for the development of novel chiral auxiliaries, ligands for asymmetric catalysis, and as a key starting material for the synthesis of complex heterocyclic structures. While further research is warranted to fully elucidate its capabilities and to generate a broader base of specific experimental data, the foundational principles and analogous applications presented in this guide provide a strong impetus for its exploration in the synthesis of high-value, stereochemically defined molecules. For researchers and professionals in drug development, this compound represents a valuable and largely untapped resource for innovation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 6. Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade [mdpi.com]

- 7. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 4-Aminopentan-2-ol Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino alcohols are a pivotal class of organic compounds that feature prominently in medicinal chemistry and drug discovery. Their inherent bifunctionality, possessing both an amino and a hydroxyl group, allows for diverse chemical modifications and interactions with biological targets. Within this class, 4-aminopentan-2-ol serves as a chiral scaffold for the development of novel bioactive derivatives. This technical guide provides an overview of the reported biological activities of this compound derivatives, focusing on their potential as antimicrobial and antioxidant agents. Due to the limited availability of detailed public data on specific derivatives, this document will also discuss general principles and methodologies relevant to the field, drawing from research on analogous short-chain amino alcohols.

Core Biological Activities

Research has indicated that derivatives of this compound hold promise in two primary areas of biological activity: antimicrobial and antioxidant effects.[1]

Antimicrobial Properties

Derivatives of this compound have been reported to exhibit activity primarily against Gram-positive bacteria.[1] A study published in Bioorganic & Medicinal Chemistry Letters in 2005 described the antibacterial properties of certain derivatives of this scaffold, suggesting their potential as a foundation for new antimicrobial agents.[1]

The general mechanism of action for short-chain alcohols and their amino derivatives against bacteria is often attributed to the disruption of the cell membrane's integrity.[2] These compounds can interfere with the lipid bilayer, leading to increased permeability and ultimately cell death.[2]

Antioxidant Potential

In addition to their antimicrobial effects, certain this compound derivatives have been identified as having free radical scavenging capabilities. A 2009 publication in Medicinal Chemistry Research reported on the antioxidant properties of specific derivatives, indicating their potential for applications where mitigating oxidative stress is beneficial.[1]

Quantitative Data on Biological Activity

Detailed quantitative data for specific this compound derivatives, such as Minimum Inhibitory Concentration (MIC) for antimicrobial activity or IC50 values for antioxidant capacity, are not widely available in the public domain. The following table is a representative template of how such data would be presented.

| Derivative Structure/Name | Target Organism/Assay | Quantitative Metric (e.g., MIC, IC50) | Reference |

| N-Substituted-4-aminopentan-2-ol (Example A) | Staphylococcus aureus | Data Not Available | (Hypothetical) |

| O-Acyl-4-aminopentan-2-ol (Example B) | DPPH Radical Scavenging Assay | Data Not Available | (Hypothetical) |

Experimental Protocols

General Synthesis of N-Substituted this compound Derivatives

A common method for the synthesis of N-substituted amino alcohols is through reductive amination.

Workflow for Synthesis of N-Substituted Derivatives

Caption: General workflow for the synthesis of N-substituted this compound derivatives.

Protocol:

-

Imine Formation: 4-Aminopentan-2-one is reacted with an appropriate aldehyde or ketone in a suitable solvent (e.g., methanol, ethanol). The reaction is typically stirred at room temperature.

-

Reduction: A reducing agent, such as sodium borohydride, is added to the reaction mixture to reduce the intermediate imine to the corresponding secondary or tertiary amine.

-

Work-up and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified using techniques like column chromatography.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Preparation of Compound Dilutions: A series of twofold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.

Workflow for DPPH Assay

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

-

Solution Preparation: Solutions of the test compound at various concentrations are prepared in a suitable solvent (e.g., methanol). A solution of DPPH is also prepared.

-

Reaction Initiation: The test compound solutions are mixed with the DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer at approximately 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test solutions to that of a control (DPPH solution without the test compound).

Signaling Pathways and Mechanisms of Action

Detailed signaling pathways for this compound derivatives are not well-elucidated in publicly available literature. However, based on the known mechanisms of similar antimicrobial compounds, a potential mechanism involves the disruption of the bacterial cell membrane.

Hypothesized Mechanism of Bacterial Membrane Disruption

Caption: Hypothesized mechanism of action for antimicrobial amino alcohol derivatives.

This proposed pathway suggests that the amphipathic nature of amino alcohol derivatives allows them to insert into and disrupt the bacterial lipid bilayer, leading to a loss of membrane potential, leakage of essential cellular components, and ultimately, cell death.

Conclusion and Future Directions

Derivatives of this compound represent a promising scaffold for the development of new therapeutic agents, particularly in the antimicrobial and antioxidant domains. However, the publicly available data on specific, well-characterized derivatives is currently sparse. Future research should focus on the synthesis and systematic biological evaluation of a library of these compounds to establish clear structure-activity relationships. Detailed mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these derivatives. Such data will be crucial for the rational design and optimization of this compound-based compounds for potential clinical applications.

References

Navigating the Solubility Landscape of 4-Aminopentan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Aminopentan-2-ol, a chiral amino alcohol with significant potential in pharmaceutical synthesis and as a building block for complex organic molecules.[1][2] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility based on the molecule's structural features, a detailed, generalized experimental protocol for determining solubility, and a discussion of the key factors influencing its behavior in various solvents.

Predicted Solubility Profile of this compound

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. This compound possesses both polar and nonpolar characteristics. The presence of a hydroxyl (-OH) and an amino (-NH2) group allows for hydrogen bonding with polar solvents, while the five-carbon backbone contributes to its affinity for nonpolar organic solvents.[1][2]

Based on the principle of "like dissolves like," the predicted solubility of this compound in a range of common solvents is summarized in the table below. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | High | The hydroxyl and amino groups can form strong hydrogen bonds with protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of these solvents can interact with the polar functional groups of this compound, though the absence of hydrogen bond donation from the solvent may limit solubility compared to protic solvents. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The nonpolar carbon backbone of this compound allows for some interaction with nonpolar solvents, but the polar functional groups will limit its solubility. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, ethanol, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with hotplate

-

Syringe filters (0.45 µm)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a calibrated UV-Vis Spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or on a magnetic stirrer, set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated HPLC, GC, or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizing Methodologies and Influencing Factors

To further aid in the understanding of solubility determination and the factors influencing it, the following diagrams are provided.

References

A Technical Guide to Sourcing 4-Aminopentan-2-ol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available 4-Aminopentan-2-ol, a versatile chiral building block crucial for various research and development applications. This document outlines key technical data, potential commercial sources, and representative experimental methodologies to assist researchers in making informed procurement decisions and effectively utilizing this compound in their work.

Introduction to this compound

This compound (CAS No. 13325-12-7) is an organic compound featuring both an amine and a hydroxyl functional group, classifying it as an amino alcohol.[1][2] Its structure, containing two chiral centers, makes it a valuable precursor in the stereoselective synthesis of more complex molecules, particularly in the fields of medicinal chemistry and organic synthesis.[1][2] Derivatives of this compound have been investigated for a range of biological activities, including potential antimicrobial and antioxidant properties.[1][2]

Commercial Suppliers and Product Specifications

A critical step in any research project is the reliable sourcing of starting materials. The following table summarizes publicly available information from various commercial suppliers of this compound. Researchers are advised to request lot-specific Certificates of Analysis (CoA) from suppliers for detailed quantitative data.

| Supplier | Product/Catalog Number | Purity/Specification | Molecular Formula | Molecular Weight ( g/mol ) |

| Smolecule | S685819[1] | In Stock (Purity not specified) | C5H13NO[1] | 103.16[1] |

| Benchchem | B1281818[2] | For research use only (Purity not specified) | C5H13NO[2] | 103.16[2] |

| Molport | Molport-022-364-459[3] | 95%[3] | C5H13NO[3] | 103.165[3] |

| BLD Pharm | 13325-12-7 | Purity/Specification not detailed | C5H13NO | 103.17 |

Technical Data

Physicochemical Properties

| Property | Value |

| CAS Number | 13325-12-7[1][2][3] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C5H13NO[1][2][3] |

| Molecular Weight | 103.16 g/mol [1][2] |

| SMILES | CC(CC(C)O)N[1] |

| InChI Key | RTFVYTOTESLFBG-UHFFFAOYSA-N[1][2] |

Spectroscopic Data

While experimental spectra should be obtained upon purchase, the following provides an indication of expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predictive ¹H and ¹³C NMR data can aid in structure confirmation.

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the elemental composition.

Experimental Protocols

Detailed experimental protocols for specific applications of this compound are often proprietary or published within specific research articles. The following are representative procedures for the synthesis and analysis of similar amino alcohols, which can be adapted by skilled researchers.

Representative Synthesis: Reduction of an Amino Ketone

A common route to this compound is the reduction of the corresponding amino ketone, 4-aminopentan-2-one.[1]

Reaction Scheme:

Procedure:

-

Dissolve 4-aminopentan-2-one in a suitable solvent (e.g., methanol, ethanol) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

-

Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a dilute acid.

-

Extract the product with an appropriate organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Representative Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

The separation of the stereoisomers of this compound is critical for applications where stereochemistry is important. Chiral HPLC is a standard technique for this purpose.

General Workflow for Chiral HPLC Method Development:

Caption: A logical workflow for developing a chiral HPLC method.

Example Starting Conditions for a Structurally Similar Amino Alcohol:

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine) for normal-phase chromatography.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm).

Signaling Pathways and Logical Relationships

The utility of this compound as a chiral building block is central to its application in drug discovery and development. The following diagram illustrates its role in the synthesis of more complex, biologically active molecules.

Caption: The role of this compound in a drug development pathway.

Conclusion

This compound is a readily available chiral building block with significant potential in chemical research and drug development. While a variety of commercial suppliers exist, researchers should perform due diligence by requesting and reviewing detailed analytical data before purchase. The representative experimental information provided in this guide serves as a starting point for the successful application of this versatile compound in the laboratory.

References

Methodological & Application

Application Notes and Protocols: Use of 4-Aminopentan-2-ol as a Chiral Auxiliary in Synthesis

A thorough review of scientific literature and chemical databases did not yield specific examples of 4-aminopentan-2-ol being employed as a chiral auxiliary in asymmetric synthesis with detailed experimental protocols and quantitative data. While amino alcohols are a well-established class of chiral auxiliaries, the specific application of this compound for this purpose is not documented in readily available scientific resources.

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered. The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity in a variety of reactions, its ease of attachment and removal, and its recoverability.

While direct application data for this compound is unavailable, we can outline the general principles and experimental workflows for how a chiral amino alcohol of this type could theoretically be utilized. These principles are based on the well-established chemistry of other 1,3-amino alcohol-derived chiral auxiliaries.

Theoretical Application in Asymmetric Alkylation

One of the most common applications of chiral auxiliaries is in the diastereoselective alkylation of enolates. A hypothetical workflow for using this compound in this context would involve the formation of a chiral amide or a related derivative.

General Workflow for Asymmetric Alkylation

The general strategy for employing a chiral auxiliary in an asymmetric alkylation reaction is depicted below. This involves the attachment of the auxiliary to a carboxylic acid derivative, followed by stereoselective enolate formation and alkylation, and finally, cleavage of the auxiliary to yield the chiral product.

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Hypothetical Experimental Protocol for Asymmetric Alkylation

The following protocol is a generalized procedure based on established methods for other chiral amino alcohol auxiliaries and has not been validated for this compound.

1. Formation of the Chiral Amide:

-

To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add a non-nucleophilic base (e.g., triethylamine, 1.2 eq).

-

Slowly add the desired acyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by flash chromatography.

2. Diastereoselective Alkylation:

-

Dissolve the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of a strong base such as lithium diisopropylamide (LDA, 1.1 eq) and stir for 30-60 minutes to form the enolate.

-

Add the electrophile (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Extract the product, dry the organic phase, concentrate, and purify by chromatography. The diastereomeric excess (d.e.) of the product would be determined at this stage by techniques such as NMR spectroscopy or chiral HPLC.

3. Cleavage of the Chiral Auxiliary:

-

The alkylated amide can be hydrolyzed under acidic or basic conditions to yield the chiral carboxylic acid and recover the this compound auxiliary. For example, refluxing with aqueous HCl or NaOH followed by an appropriate workup procedure.

Theoretical Application in Asymmetric Aldol Reactions

Chiral auxiliaries are also instrumental in controlling the stereochemical outcome of aldol reactions. The amino alcohol auxiliary can form a rigid chelated transition state that directs the approach of an aldehyde to the enolate.

General Signaling Pathway for an Aldol Reaction

The stereochemical outcome of an aldol reaction using a chiral auxiliary is often rationalized by the formation of a Zimmerman-Traxler-like transition state.

Caption: Logical flow for a chiral auxiliary-mediated aldol reaction.

Hypothetical Experimental Protocol for an Asymmetric Aldol Reaction

This is a generalized protocol and would require significant optimization for this compound.

-

To a solution of the chiral N-acyl derivative (derived from this compound and a carboxylic acid, 1.0 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid such as dibutylboron triflate (1.1 eq) followed by a hindered base like diisopropylethylamine (1.2 eq).

-

Stir the mixture for 30-60 minutes to allow for the formation of the boron enolate.

-

Cool the reaction to -78 °C and add the aldehyde (1.2 eq) dropwise.

-

Stir at -78 °C for 1-2 hours and then allow to warm to 0 °C for an additional 1-2 hours.

-

Quench the reaction by adding a buffer solution (e.g., phosphate buffer pH 7) and methanol.

-

Extract the product with an organic solvent, dry, concentrate, and purify by flash chromatography.

Conclusion

While this compound possesses the necessary structural features—a chiral 1,3-amino alcohol—to potentially function as a chiral auxiliary, there is a notable absence of published research detailing its practical application in this role. The protocols and diagrams presented here are based on well-established principles for analogous chiral auxiliaries and are intended to provide a theoretical framework for its potential use. Researchers and drug development professionals interested in employing this compound as a chiral auxiliary would need to undertake foundational research to establish its efficacy, including the optimization of reaction conditions and the determination of achievable diastereoselectivities and yields for specific transformations. For practical applications, it is recommended to consult the extensive literature on proven chiral auxiliaries such as Evans oxazolidinones, pseudoephedrine amides, or Oppolzer's sultams.

Application Notes and Protocols: 4-Aminopentan-2-ol in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopentan-2-ol is a chiral amino alcohol with significant potential in asymmetric catalysis. Its bifunctional nature, possessing both a hydroxyl and an amino group, along with two stereocenters (at C2 and C4), makes it a versatile building block for the synthesis of chiral ligands and auxiliaries.[1] These ligands can coordinate to metal centers, creating a chiral environment that enables the stereoselective transformation of prochiral substrates into valuable enantiomerically enriched products, which are crucial intermediates in pharmaceutical and fine chemical synthesis.[1]

While specific, detailed applications of this compound in the literature are not extensively documented, its structural motifs are analogous to other well-studied β-amino alcohols that have proven highly effective in a range of asymmetric catalytic reactions. This document provides detailed application notes and generalized protocols for two key transformations where ligands derived from this compound are expected to show significant utility: the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones.

The protocols provided herein are representative methodologies based on established procedures for similar chiral amino alcohols and serve as a starting point for the development of specific catalytic systems employing this compound derivatives.

Application I: Enantioselective Alkylation of Aldehydes with Diethylzinc

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols. Chiral β-amino alcohols are a privileged class of ligands for this transformation, promoting high enantioselectivity.[2] A ligand derived from this compound can coordinate to the zinc atom, forming a chiral complex that directs the ethyl group to one face of the aldehyde.

Logical Workflow for Catalyst Application

Caption: Workflow for amino alcohol-catalyzed diethylzinc addition.

Quantitative Data (Representative)

The following table summarizes typical results for the enantioselective addition of diethylzinc to various aldehydes using chiral β-amino alcohol catalysts. The performance of a this compound-derived ligand would be benchmarked against such data.

| Entry | Aldehyde | Chiral Ligand (Example) | Yield (%) | ee (%) | Configuration |

| 1 | Benzaldehyde | (1R,2S)-N-Isopropylephedrine | >95 | 98 | (R) |

| 2 | 4-Chlorobenzaldehyde | (1R,2S)-N-Isopropylephedrine | 94 | 97 | (R) |

| 3 | 2-Naphthaldehyde | (1R,2S)-N-Isopropylephedrine | 96 | 95 | (R) |

| 4 | Cinnamaldehyde | (1R,2S)-N-Isopropylephedrine | 92 | 93 | (R) |

| 5 | Cyclohexanecarboxaldehyde | (1R,2S)-N-Isopropylephedrine | 85 | 90 | (R) |

Data is representative of the performance of well-established β-amino alcohol ligands and serves as a target for catalysts derived from this compound.

Detailed Experimental Protocol (General)

This protocol describes a general procedure for the enantioselective addition of diethylzinc to benzaldehyde, adaptable for a chiral ligand derived from this compound.[3]

Materials:

-

Chiral ligand (e.g., N-substituted derivative of this compound)

-

Anhydrous Toluene

-

Diethylzinc (1.0 M solution in hexanes)

-

Freshly distilled benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard oven-dried glassware under an inert atmosphere (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).

-

Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes to allow for complex formation.[3]

-

Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.[3]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 2-24 hours).[3]

-

Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution (10 mL) at 0 °C.[3]

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.[3]

-

Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral 1-phenyl-1-propanol.[3]

-

Characterization: Determine the yield of the purified product. The enantiomeric excess (ee%) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.[3]

Application II: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of prochiral ketones to chiral secondary alcohols, using a hydrogen donor such as isopropanol. Ruthenium complexes with chiral amino alcohol ligands are highly effective catalysts for this transformation. A ligand derived from this compound can be used to prepare a chiral ruthenium catalyst that facilitates the enantioselective transfer of hydrogen.

Catalytic Cycle Signaling Pathway

References

Application Note and Protocol for the Reduction of 4-Aminopentan-2-one to 4-Aminopentan-2-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the reduction of 4-aminopentan-2-one to 4-aminopentan-2-ol, a valuable chiral building block in pharmaceutical and organic synthesis.[1][2] The primary method detailed utilizes sodium borohydride, a common and effective reducing agent for ketones.[2][3] An overview of catalytic hydrogenation as an alternative industrial method is also discussed. This application note includes a comprehensive experimental workflow, data presentation in a tabular format, and a visual representation of the protocol.

Introduction